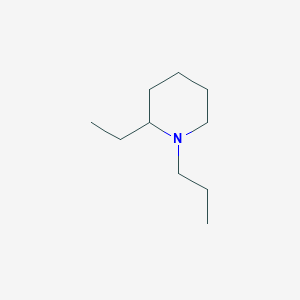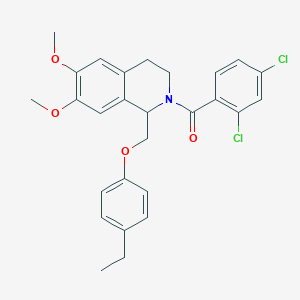
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a complex organic compound that features a combination of piperazine, thiophene, and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene group.
Urea Formation: The intermediate product is then reacted with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea group would yield corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine and thiophene groups could play a role in binding to these targets, while the urea group might be involved in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-3-(m-tolyl)urea: Lacks the thiophene group.
1-(1-(4-Phenylpiperazin-1-yl)propan-2-yl)-3-(m-tolyl)urea: Lacks the thiophene group and has a different alkyl chain.
1-(1-(Thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea: Lacks the piperazine group.
Uniqueness
The presence of both piperazine and thiophene groups in 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea makes it unique compared to similar compounds. This combination of functional groups could confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-19-8-6-9-21(18-19)27-25(30)26-20(2)24(23-12-7-17-31-23)29-15-13-28(14-16-29)22-10-4-3-5-11-22/h3-12,17-18,20,24H,13-16H2,1-2H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBYHGNSWSGQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2606362.png)

![2,4-DIETHYL 3-METHYL-5-[2-({4-METHYL-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2606366.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)
![3-[Cyclohexyl(methyl)amino]-1,2-dihydroquinoxalin-2-one](/img/structure/B2606375.png)

![3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2606377.png)
![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2606379.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606380.png)

![4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2606383.png)
